Product packaging for 7-Fluoro-2-azaspiro[3.5]nonane(Cat. No.:)

7-Fluoro-2-azaspiro[3.5]nonane

Cat. No.: B13069417
M. Wt: 143.20 g/mol
InChI Key: ZHDZGXJJGYTFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic systems, which are characterized by two rings sharing a single common atom, are gaining increasing attention in modern drug discovery. researchgate.net Their rigid, three-dimensional structure offers a distinct advantage over flat, aromatic compounds. This inherent three-dimensionality allows for a more precise orientation of substituents in space, which can lead to improved binding affinity and selectivity for biological targets.

The introduction of spirocyclic scaffolds into drug candidates has been shown to enhance key physicochemical properties. sigmaaldrich.com By increasing the fraction of sp3-hybridized carbons (a measure of a molecule's three-dimensionality), spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability. researchgate.netsigmaaldrich.com These properties are crucial for the successful development of new therapeutic agents. Furthermore, the rigidity of the spirocyclic system can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and thus enhancing potency. researchgate.net

The Strategic Role of Fluorine in Modulating Molecular Properties for Research Applications

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance the properties of a drug candidate. smolecule.combiosynth.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's electronic properties without adding significant bulk. fluorochem.co.uk One of the most common applications of fluorine is to block sites of metabolic degradation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a compound can be significantly increased. nih.gov

Fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's pharmacokinetic profile and binding affinity. nih.gov The introduction of fluorine can alter a molecule's conformation, influencing its shape and ability to fit into a protein's binding site. chemimpex.com Furthermore, fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding potency. fluorochem.co.uknih.gov The unique properties of fluorine make it a powerful tool for fine-tuning the characteristics of a molecule for specific research applications.

Overview of Azaspiro[3.5]nonane Scaffolds as Foundational Research Tools

The azaspiro[3.5]nonane scaffold, a spirocyclic system containing a nitrogen atom, serves as a versatile building block in the synthesis of more complex molecules for chemical and biological research. biosynth.com This scaffold combines the three-dimensional properties of a spirocycle with the chemical functionality of an amine. Derivatives of azaspiro[3.5]nonane have shown a range of biological activities, making them attractive starting points for drug discovery programs.

For instance, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of diabetes. nih.gov In these studies, the spirocyclic core was crucial for achieving the desired activity and pharmacokinetic properties. nih.gov Additionally, the parent 7-azaspiro[3.5]nonane scaffold has been identified as a promising starting point for the development of inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.gov The substitution of a fluorine atom onto this scaffold, as in 7-Fluoro-2-azaspiro[3.5]nonane, represents a logical step in the optimization of these lead compounds, aiming to further enhance their metabolic stability and binding affinity. The hydrochloride salt of an isomer, 2-Fluoro-7-azaspiro[3.5]nonane, is noted for its potential in medicinal chemistry, with similar azaspirocyclic structures showing promise in antimicrobial, anticancer, and antidepressant research. smolecule.com

Below is a table summarizing some of the key properties of related azaspiro[3.5]nonane compounds.

PropertyValue
Molecular Formula C8H14FN
IUPAC Name 2-fluoro-7-azaspiro[3.5]nonane
Molecular Weight 143.2 g/mol
Storage Temperature 2~8 °C

Data for 2-fluoro-7-azaspiro[3.5]nonane, an isomer of the title compound. sigmaaldrich.com

The following table highlights the diverse research applications of various azaspiro[3.5]nonane derivatives.

Compound/DerivativeResearch Application
7-Azaspiro[3.5]nonane derivatives GPR119 agonists for diabetes research. nih.gov
7-Azaspiro[3.5]nonane Lead scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors. nih.gov
2-Fluoro-7-azaspiro[3.5]nonane Potential scaffold for antimicrobial, anticancer, and antidepressant agents. smolecule.com
2-Oxa-7-azaspiro[3.5]nonane Building block for novel analgesics and anti-inflammatory drugs. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FN B13069417 7-Fluoro-2-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluoro-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2

InChI Key

ZHDZGXJJGYTFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CNC2

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 2 Azaspiro 3.5 Nonane and Its Analogues

Retrosynthetic Analysis Approaches for Azaspiro[3.5]nonane Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For azaspiro[3.5]nonane frameworks, this process involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors.

Disconnection Strategies for Spirocyclic Nitrogen Heterocycles

The construction of spirocyclic nitrogen heterocycles often involves disconnections that simplify the spiro-junction. Key strategies include:

Two-Bond Disconnection: Asymmetric 1,3-dipolar cycloadditions represent an efficient method for constructing stereochemically complex rings through a two-bond disconnection strategy. nih.gov

Ring Annulation: This approach involves forming one of the rings onto a pre-existing cyclic structure. For 2-azaspiro[3.5]nonane, this could involve annulation of the azetidine (B1206935) ring onto a cyclohexane (B81311) precursor or vice versa. researchgate.net

Intramolecular Cyclization: A common strategy involves disconnecting a bond that can be formed through an intramolecular reaction, such as an N-alkylation or a Michael addition. This approach often starts with a linear precursor containing all the necessary atoms for both rings. beilstein-journals.org

Radical Bicyclization: Domino radical bicyclization offers another avenue, involving the formation and capture of reactive intermediates to construct the spirocyclic system. acs.org

Conceptual Frameworks for Incorporating Fluorine during Retrosynthesis

Introducing a fluorine atom adds another layer of complexity to the retrosynthetic analysis. The timing and method of fluorination are critical considerations.

Late-Stage Fluorination: This approach involves introducing the fluorine atom at or near the end of the synthetic sequence. This can be advantageous for minimizing the handling of potentially reactive fluorinated intermediates. Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert a ketone to a gem-difluoride or a hydroxyl group to a fluoride (B91410). smolecule.com

Early-Stage Fluorination: Alternatively, a fluorinated building block can be incorporated early in the synthesis. This strategy ensures the fluorine atom is present from the beginning, but all subsequent reaction steps must be compatible with the C-F bond.

From Fluorinated Precursors: The synthesis can commence with a commercially available or readily prepared fluorinated starting material, such as a fluorinated ketone or amine, which is then elaborated to the final spirocyclic target. smolecule.com

General Synthetic Routes to Azaspiro[3.5]nonane Derivatives

Several general synthetic routes have been developed for the construction of the azaspiro[3.5]nonane core. These methods often rely on cyclization reactions as the key ring-forming step.

Cyclization Reactions for Azaspiro[3.5]nonane Core Construction

The formation of the spirocyclic system is the cornerstone of any synthetic approach to azaspiro[3.5]nonanes.

A prevalent method for constructing nitrogen-containing heterocycles is the condensation of an amine with a ketone or aldehyde, followed by intramolecular cyclization. For the synthesis of azaspiro[3.5]nonane derivatives, this can involve the reaction of a suitably functionalized amine with a cyclic ketone. The initial iminium ion formation can be followed by an intramolecular nucleophilic attack to forge the spirocyclic framework. cam.ac.uk This approach is versatile and can be adapted for the synthesis of various substituted analogues.

A notable example involves the reaction of a primary amine with a ketone or aldehyde in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields. evitachem.com

Table 1: Examples of Amine-Ketone/Aldehyde Condensation for Spirocycle Synthesis

Amine Precursor Ketone/Aldehyde Precursor Catalyst/Conditions Product Reference
Primary Amine Cyclic Ketone Acid Catalyst Spirocyclic Imine/Amine
Amino-stannane Reagents Cyclic Ketones Copper(II) Free (NH)-secondary amino-spirocyclic products cam.ac.uk

Base-mediated cyclizations provide another powerful tool for the synthesis of azaspiro[3.5]nonanes. These reactions often involve the deprotonation of an acidic proton to generate a nucleophile that can undergo an intramolecular cyclization.

An example of this strategy is the intramolecular aza-Michael reaction, where a base like sodium hydride (NaH) is used to deprotonate an amine, which then adds to an α,β-unsaturated system within the same molecule to form the heterocyclic ring. beilstein-journals.org Another approach involves the use of strong bases to facilitate the cyclization of precursors containing leaving groups, leading to the formation of the spirocyclic core. Base-mediated annulation has also been employed in the synthesis of related spirocyclic systems, such as in the aza-[2 + 1] annulation and regioselective aziridine (B145994) ring-opening cascade to form functionalized β-amino ketones. researchgate.net

Table 2: Examples of Base-Mediated Annulation for Spirocycle Synthesis

Precursor Base Reaction Type Product Reference
Amine with pendant α,β-unsaturated system NaH Intramolecular aza-Michael reaction Spirocyclic amine beilstein-journals.org
Linear precursor with leaving group Strong base (e.g., NaH, n-BuLi) Intramolecular cyclization Spirocyclic ring
Photocatalytic Spirocyclization Techniques

Visible-light-driven photocatalysis has emerged as a powerful tool for the direct assembly of N-heterospirocycles under mild conditions. nih.govacs.org This approach often utilizes an iridium-based photocatalyst, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, to generate nitrogen-centered radicals from precursors like N-allylsulfonamides. nih.govacs.org These radicals can then undergo cyclization with various alkenes to form β-spirocyclic pyrrolidines, which are precursors to azaspiro compounds. The reactions are typically carried out in solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) under blue LED irradiation, with yields for model systems reaching up to 80%. This method is noted for its high selectivity and potential for scalability using flow chemistry techniques. nih.govacs.org

Key Features of Photocatalytic Spirocyclization:

Catalyst: Iridium-based photocatalysts are commonly employed.

Reaction Conditions: Mild conditions, including the use of visible light (blue LEDs).

Solvents: Dichloromethane or 1,2-dichloroethane are typical solvents.

Advantages: High selectivity and amenability to scale-up in flow reactors.

Iron Trichloride-Promoted Cyclization Methods for Azaspirocycles

Iron trichloride (B1173362) (FeCl3) has been effectively used to promote the cyclization of certain acyclic precursors to form azaspirocycles. nih.gov For instance, a facile and efficient FeCl3-promoted cyclization/chlorination of cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-ols has been demonstrated. nih.gov This reaction proceeds rapidly at room temperature in the presence of air to produce (Z)-4-(arylchloromethylene)-substituted azaspirocycles in good to excellent yields. nih.gov This methodology is also applicable to the synthesis of spirocarbocyclic analogues. nih.gov Furthermore, iron-mediated atom transfer radical cyclization (ATRC) of trichloroacetamides can be used to synthesize γ-lactams, which are important nitrogen-containing heterocycles. ub.edu

Ring-Closing Metathesis Strategies in Azaspirocycle Synthesis

Ring-closing metathesis (RCM) is a versatile and powerful strategy for the synthesis of various cyclic and spirocyclic compounds, including azaspirocycles. smolecule.comvulcanchem.com This method typically employs Grubbs catalysts to facilitate the cyclization of a diene precursor. smolecule.com For the synthesis of azaspiro[3.5]nonane derivatives, a linear diene with a Boc-protected amine is first synthesized. This precursor then undergoes cyclization in the presence of a Grubbs catalyst, followed by hydrogenation to saturate the newly formed spiro ring. Second-generation Grubbs catalysts often provide superior yields and shorter reaction times compared to first-generation catalysts. smolecule.com RCM offers the advantage of mild reaction conditions and the formation of a double bond that can be used for further synthetic modifications. smolecule.com

Typical RCM Protocol for Azaspirocycles:

Diene Synthesis: Preparation of a linear diene precursor containing a Boc-protected amine.

Metathesis: Cyclization using a Grubbs catalyst (e.g., Grubbs II catalyst) in a suitable solvent like dichloromethane.

Hydrogenation: Saturation of the double bond in the spiro ring.

Preparative Methods for Functionalized Azaspiro[3.5]nonane Building Blocks

The synthesis of functionalized azaspiro[3.5]nonane building blocks is crucial for their application in medicinal chemistry and drug discovery. researchgate.net These building blocks often serve as scaffolds for the development of novel therapeutic agents. smolecule.com A common strategy involves a multi-step synthesis beginning with the construction of the spirocyclic core, followed by the introduction of desired functional groups. smolecule.com For example, 2,6-diazaspiro[3.5]nonane ring systems can be prepared via a six-step route that utilizes enolate acylation to create the necessary quaternary center. researchgate.net Another approach involves the cyclization of piperidine-based precursors, which allows for control over regioselectivity and stereochemistry. smolecule.com The resulting azaspiro[3.5]nonane can then be further modified, for instance, by introducing a hydroxyl group to create 2-azaspiro[3.5]nonan-7-ol, a compound with potential applications in neuropharmacology and cancer treatment.

Specific Fluorination Methodologies for Spirocyclic Compounds

The introduction of fluorine into spirocyclic compounds can significantly alter their chemical and biological properties. smolecule.comrsc.org Therefore, the development of specific fluorination methodologies is of great interest.

Direct Fluorination Techniques

Direct fluorination involves the introduction of a fluorine atom into a pre-formed spirocyclic scaffold. This can be achieved using various fluorinating agents. One common method utilizes diethylaminosulfur trifluoride (DAST) to replace a carbonyl oxygen with fluorine. smolecule.com For instance, treating a spirocyclic ketone with DAST can yield the corresponding 2-fluoro-azaspiro[3.5]nonane derivative. smolecule.com This method requires careful control of reaction conditions to prevent over-fluorination. smolecule.com Another approach involves the use of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). rsc.org While direct fluorination with molecular fluorine (F2) is possible, its high toxicity and difficult handling have led to the development of alternative, safer electrophilic fluorine sources. rsc.org

Asymmetric and Stereoselective Fluorine Incorporation

The development of asymmetric and stereoselective methods for fluorine incorporation is crucial for the synthesis of chiral fluorinated spirocycles. rsc.orgresearchgate.net These methods aim to control the stereochemistry at the newly formed carbon-fluorine stereocenter. One strategy involves the use of chiral catalysts, such as cinchona-derived thioureas, in organocatalytic asymmetric [3+2] cycloaddition reactions to construct trifluoromethyl-embedded spirooxindoles with excellent diastereoselectivity. rsc.org Another approach is the asymmetric alkylation of α-fluoro ketones using a chiral phase-transfer catalyst, which can produce fluorinated compounds with quaternary carbon centers. rsc.org Furthermore, stereocontrolled nucleophilic fluorination at a tertiary sp3-carbon center has been achieved using tetrabutylammonium (B224687) fluoride (TBAF) for the synthesis of 3-fluoro-3-substituted oxindoles with high enantioselectivity. acs.org This reaction is believed to proceed through anchimeric assistance, leading to a regio- and stereocontrolled ring opening of a spiroaziridine intermediate with retention of configuration. acs.org

Table of Research Findings on Asymmetric Fluorination:

Method Catalyst/Reagent Substrate Product Stereoselectivity Reference
Organocatalytic [3+2] Cycloaddition Cinchona-derived thiourea N-2,2,2-trifluoroethylisatin ketimines CF3-embedded spirooxindoles Excellent diastereoselectivity rsc.org
Asymmetric Alkylation Chiral phase-transfer catalyst α-fluoro ketones Fluorinated quaternary carbon compounds Moderate to good ee rsc.org
Nucleophilic Fluorination Tetrabutylammonium fluoride (TBAF) Spiroaziridine oxindoles 3-Fluoro-3-substituted oxindoles Excellent enantioselectivity (>99% ee) acs.org

Electrophilic Fluorination Strategies for Spirocyclic Systems

Electrophilic fluorination has emerged as a powerful method for the direct formation of C-F bonds. This approach utilizes reagents with an "electrophilic" fluorine atom (F⁺ equivalent) to react with carbon-centered nucleophiles. discoveroakwoodchemical.com Common reagents for this purpose include N-fluorosulfonimides like N-Fluorobenzenesulfonimide (NFSI) and N-fluoro-dibenzenesulfonimide, as well as other N-F compounds such as Selectfluor. mdpi.comnottingham.ac.uk

A notable application of this strategy is the asymmetric fluorination of spirocyclic β-prolinals, which can be achieved with high yields and enantioselectivities through enamine catalysis. researchgate.net This organocatalytic approach provides access to novel spirocyclic building blocks with tertiary fluoride centers, which are of significant interest in medicinal chemistry. researchgate.net

Mechanistically, some fluorination reactions that are formally classified as "electrophilic" may proceed through complex pathways involving hypervalent iodine reagents. discoveroakwoodchemical.commdpi.com For instance, the fluorination of certain styrenes using a hypervalent iodine compound in the presence of a hydrogen fluoride (HF) complex can involve the formation of a spirocyclic three-ring intermediate. discoveroakwoodchemical.commdpi.com The stability and subsequent nucleophilic opening of this spirocyclic intermediate by a fluoride ion are key steps in the formation of the fluorinated product. discoveroakwoodchemical.commdpi.com

Table 1: Electrophilic Fluorinating Reagents and Applications

Reagent Name Abbreviation Typical Application Ref
N-Fluorobenzenesulfonimide NFSI Direct fluorination of (hetero)arenes, fluorination of β-ketoesters rsc.orgnih.gov
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Fluorination of C(sp³)–H bonds, fluorination of alkenes acs.org

Transition Metal-Catalyzed Fluorination and Fluoroalkylation Approaches

Transition metal catalysis offers a versatile and efficient platform for the synthesis of organofluorine compounds, often under milder conditions and with greater functional group tolerance than traditional methods. nih.govbeilstein-journals.org Palladium and copper are among the most extensively used metals for these transformations due to their high efficiency and, in the case of copper, low cost. nih.gov These catalytic systems have enabled the development of novel reactions for fluorination and fluoroalkylation by accessing unique mechanistic pathways. nih.govbeilstein-journals.org The strategic use of transition metals allows for the functionalization of substrates without the need for pre-functionalization, saving time and resources. nih.gov

Copper-Mediated C(sp³)-H Direct Fluorination

Copper catalysis has been successfully applied to the challenging task of direct C(sp³)-H fluorination. One approach involves a copper(II)/(III) redox couple, where a formally copper(III) fluoride complex acts as the key intermediate. nih.gov This high-valent species is capable of abstracting a hydrogen atom from a C(sp³)-H bond, followed by a radical capture step to form the C-F bond. nih.gov This method has been effective for the fluorination of allylic and benzylic C-H bonds at room temperature. nih.gov

Another strategy leverages a radical-chain mechanism initiated by a single-electron transfer (SET) from a Cu(I) complex to an electrophilic fluorine source like Selectfluor. acs.org This generates a fluorine radical and a Cu(II) species, which participate in a radical chain process to achieve the fluorination of C(sp³)–H bonds. acs.org

Furthermore, copper catalysis can facilitate remote C(sp³)-H functionalization through a Hofmann-Löffler-Freytag (HLF)-type mechanism. In this process, a copper catalyst mediates the homolysis of an N-F bond in an N-fluoroamide substrate to generate an amidyl radical. researchgate.net This radical then undergoes a 1,5-hydrogen atom transfer (HAT) to create a distal carbon-centered radical, which can be trapped by various partners. researchgate.netnsf.gov While often used for C-C or C-heteroatom bond formation, this principle of remote C-H activation is a powerful tool in synthesis. researchgate.netnsf.govacs.org

Table 2: Copper-Mediated C(sp³)-H Fluorination Strategies

Strategy Key Features Substrate Example Ref
Cu(II)/Cu(III) Redox Couple Uses a formally Cu(III)-F complex. Proceeds via Hydrogen Atom Abstraction (HAA) and radical capture. Allylic and benzylic C-H bonds nih.gov
Radical Chain Mechanism Involves Cu(I) catalyst, Selectfluor, and a radical precursor. General C(sp³)-H bonds acs.org
Palladium-Catalyzed Enantioselective C(sp³)-H Fluorination

Palladium catalysis has been pivotal in the development of enantioselective C(sp³)-H functionalization reactions. snnu.edu.cn A significant breakthrough in this area is the enantioselective fluorination of C(sp³)-H bonds using a chiral transient directing group (TDG) strategy. researchgate.netbeilstein-journals.org In this approach, a chiral amino amide is used to temporarily coordinate to the substrate and the palladium catalyst. beilstein-journals.org This assembly directs the C-H activation to a specific prochiral C(sp³)-H bond. researchgate.net

The mechanism typically involves the formation of a cyclometallated palladium(II) intermediate. beilstein-journals.org This intermediate undergoes oxidative addition with an electrophilic fluorine source, such as Selectfluor or NFSI, to generate a high-valent palladium(IV)-fluoride species. beilstein-journals.orgchinesechemsoc.org The final, crucial step is the enantiocontrolled reductive elimination from the Pd(IV) center, which forms the C-F bond and regenerates the active Pd(II) catalyst. researchgate.netchinesechemsoc.org The steric and electronic properties of the chiral ligand are critical for controlling the stereochemistry of the C-H insertion and promoting the desired C-F reductive elimination pathway. researchgate.net This method has been successfully applied to the enantioselective fluorination of 2-alkyl benzaldehydes. researchgate.netbeilstein-journals.org

Table 3: Key Components in Pd-Catalyzed Enantioselective C(sp³)-H Fluorination

Component Role Example Ref
Palladium Catalyst Mediates C-H activation and C-F bond formation. Pd(OAc)₂ beilstein-journals.org
Chiral Ligand Controls enantioselectivity, often as a transient directing group (TDG). Chiral α-amino amides researchgate.netbeilstein-journals.org
Fluorine Source Provides the fluorine atom for the C-F bond. Selectfluor, NFSI beilstein-journals.org

Introduction of Fluoroalkyl Groups (e.g., Trifluoromethyl) onto Spirocyclic Scaffolds

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Consequently, developing methods to install these groups onto complex scaffolds like spirocycles is of high importance. nih.gov

A powerful strategy for constructing trifluoromethyl-containing spirocycles is through cycloaddition reactions. nih.govrsc.org For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated from precursors like N-2,2,2-trifluoroethylisatin ketimines, with various dipolarophiles allows for the stereocontrolled synthesis of CF₃-containing spirocyclic oxindoles. nih.gov Similarly, the double [3+2] cycloaddition of di/trifluoromethyl nitrilimines with carbodiimides provides an efficient route to complex fluoroalkylated nitrogen-rich spirocyclic compounds, such as bis(1,2,4-triazoline)spiranes. rsc.org These methods are valued for their operational simplicity and high efficiency in building molecular complexity. rsc.org

These synthetic advancements provide robust pathways for accessing novel spirocyclic structures bearing fluoroalkyl moieties, which are valuable scaffolds in drug discovery and materials science. nih.govrsc.org

Table 4: Mentioned Chemical Compounds

Compound Name Structure/Formula
7-Fluoro-2-azaspiro[3.5]nonane C₈H₁₄FN
N-Fluorobenzenesulfonimide C₁₂H₁₀FNO₂S
Selectfluor C₇H₁₄B₂ClF₂N₂
N-2,2,2-trifluoroethylisatin ketimine C₁₀H₇F₃N₂O
bis(1,2,4-triazoline)spirane Varies based on substituents
Diethylaminosulfur trifluoride (C₂H₅)₂NSF₃
Hydrogen fluoride HF
Spirocyclic β-prolinal Varies based on spirocycle
N-fluoro-dibenzenesulfonimide C₁₂H₁₀FNO₄S₂

Stereochemical Aspects in 7 Fluoro 2 Azaspiro 3.5 Nonane Research

Diastereoselective and Enantioselective Synthetic Pathways to Azaspiro[3.5]nonane Frameworks

The construction of the azaspiro[3.5]nonane skeleton with high stereochemical control is a significant focus of synthetic organic chemistry. Various strategies have been developed to achieve diastereoselective and enantioselective access to these valuable scaffolds.

One notable approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of 1-substituted 2-azaspiro[3.5]nonanes has been achieved using chiral N-tert-butanesulfinyl aldimines. beilstein-journals.org This method proceeds via a three-step sequence involving a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion, followed by reduction and intramolecular nucleophilic substitution. beilstein-journals.org The stereochemistry of the final product is dictated by the chiral sulfinyl group, which can be readily removed. beilstein-journals.org

Catalytic enantioselective reactions represent another powerful tool. Intramolecular oxa-Michael additions to α,β-unsaturated esters have been successfully employed to construct related spirocyclic systems. For example, the synthesis of N-Boc 7-azaspiro[3.5]nonane has been accomplished with high yield and enantiomeric excess using a bifunctional iminophosphorane (BIMP) catalyst. acs.org

Domino reactions, which allow for the formation of multiple bonds in a single synthetic operation, have also been applied to the synthesis of azaspirocycles. A domino radical bicyclization of O-benzyl oxime ethers has been used to prepare 1-azaspiro[4.4]nonane derivatives. acs.org While this specific example does not yield the [3.5]nonane core, the principle of using radical cyclizations offers a potential pathway that could be adapted. The choice of radical initiator, such as triethylborane (B153662) (Et3B), has been shown to significantly influence the diastereoselectivity of the cyclization. acs.org

Furthermore, metal-catalyzed cyclizations are prevalent. An iron trichloride-promoted cyclization/chlorination of cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-ols provides a facile route to (Z)-4-(arylchloromethylene)-substituted azaspirocycles. bohrium.com This reaction proceeds rapidly at room temperature and offers good to excellent yields. bohrium.com The stereoselectivity of the product is a key feature of this transformation. bohrium.com

A samarium(II)-mediated, stereoselective cyclization of unsaturated keto-lactams offers another pathway to syn-spirocyclic piperidinones with complete diastereocontrol. researchgate.net This method involves a sequential conjugate reduction-aldol cyclization. researchgate.net The nature of the substituent on the nitrogen atom and the size of the lactam ring have a significant impact on the efficiency of this spirocyclization. researchgate.net

The following table summarizes some of the key diastereoselective and enantioselective synthetic methods for azaspiro[3.5]nonane and related frameworks.

Synthetic Method Key Reagents/Catalysts Stereochemical Control Product Type Reference
Asymmetric synthesis with chiral auxiliaryN-tert-butanesulfinyl aldimines, ethyl cyclobutanecarboxylate anionHigh diastereoselectivity1-substituted 2-azaspiro[3.5]nonanes beilstein-journals.org
Catalytic enantioselective oxa-Michael additionBifunctional iminophosphorane (BIMP) catalystHigh enantiomeric excessN-Boc 7-azaspiro[3.5]nonane acs.org
Domino radical bicyclizationTriethylborane (Et3B)Increased diastereoselectivity1-Azaspiro[4.4]nonane derivatives acs.org
Iron-catalyzed cyclization/chlorinationIron trichloride (B1173362) (FeCl3)High stereoselectivity(Z)-4-(arylchloromethylene)-substituted azaspirocycles bohrium.com
Samarium-mediated stereoselective cyclizationSamarium diiodide (SmI2)Complete diastereocontrolsyn-Spirocyclic piperidinones researchgate.net

The Influence of the Spirocenter on Stereochemical Control

The spirocenter, the defining feature of spirocyclic compounds, exerts a profound influence on the stereochemical outcome of reactions. This sp3-hybridized carbon atom, common to both rings, creates a rigid three-dimensional geometry that significantly restricts conformational flexibility. acs.org This rigidity is a key factor in achieving high levels of stereochemical control during synthesis.

The perpendicular arrangement of the two rings connected at the spirocenter leads to a sterically demanding and rigid structure. acs.org This inherent structural constraint can effectively shield one face of the molecule, directing incoming reagents to attack from the less hindered face. This principle is fundamental to many diastereoselective reactions in the synthesis of azaspirocycles. For example, in the formation of spirocyclic indolenines from heteroaromatic carboxylic acids and imines, the stereoselectivity is determined by the facial selectivity of the nucleophilic attack on an intermediate N-acyliminium ion. d-nb.info

The nature of the rings fused at the spirocenter also plays a critical role. In the case of 7-Fluoro-2-azaspiro[3.5]nonane, the fusion of a four-membered azetidine (B1206935) ring and a six-membered cyclohexane (B81311) ring creates a unique conformational landscape. The strain within the azetidine ring can influence the reactivity and geometry of the entire molecule.

Furthermore, the stereochemistry of the spirocenter itself can be used to control the stereochemistry of subsequent transformations. Once the chiral spirocenter is established, it can direct the introduction of new stereocenters with high diastereoselectivity. This is a common strategy in the synthesis of complex natural products and pharmaceuticals containing spirocyclic motifs.

The development of synthetic methods that allow for the precise construction of the spirocenter with a defined absolute stereochemistry is therefore of utmost importance. Chiral spiro ligands, for instance, have been designed and utilized in transition-metal-catalyzed asymmetric reactions to achieve high enantioselectivity. acs.org These "privileged structures" have proven effective in a wide range of asymmetric transformations. acs.org

Chirality in Fluorinated Azaspirocyclic Compounds and its Implications for Molecular Design

The introduction of fluorine into organic molecules can have a dramatic impact on their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov When fluorine is incorporated into a chiral molecule, such as an azaspirocycle, the interplay between chirality and fluorination offers exciting opportunities for molecular design. rsc.orgsemanticscholar.org

The stereoselective synthesis of fluorinated chiral carbon centers is a challenging but rewarding endeavor. nih.gov The development of catalytic asymmetric fluorination reactions has provided access to a variety of chiral fluorinated building blocks. nih.gov These methods are crucial for the synthesis of molecules like this compound with defined stereochemistry at the fluorine-bearing carbon.

In the context of drug discovery, the concept of bioisosterism is often employed, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic or pharmacodynamic profile of a lead compound. The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom is a well-established bioisosteric replacement strategy. nih.gov In chiral azaspirocycles, the strategic placement of a fluorine atom can lead to analogs with improved properties.

The combination of the rigid spirocyclic scaffold, the nitrogen heteroatom, and the fluorine substituent in this compound creates a unique chemical entity with significant potential. The chirality arising from the spirocenter and potentially the fluorinated carbon atom provides a high degree of structural diversity that can be explored for various applications. The design and synthesis of enantiomerically pure fluorinated azaspirocycles are therefore key to unlocking their full potential in fields such as medicinal chemistry, where stereochemistry is often critical for biological activity.

Computational and Theoretical Investigations of 7 Fluoro 2 Azaspiro 3.5 Nonane

Conformational Analysis of Azaspiro[3.5]nonane Scaffolds

Conformational analysis is crucial for understanding the three-dimensional structure of azaspiro[3.5]nonane scaffolds, which dictates their physical, chemical, and biological properties. These studies explore the various spatial arrangements of the atoms and the energy associated with each conformation.

Assessment of Conformational Rigidity and Flexibility

The unique structure of the 2-azaspiro[3.5]nonane scaffold, featuring a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring at a single carbon atom, imparts a combination of rigidity and flexibility. frontiersin.orgnih.gov

Rigidity: The spirocyclic fusion point significantly constrains the possible conformations compared to non-spirocyclic analogues. The azetidine ring is relatively rigid due to ring strain.

Flexibility: The primary source of flexibility arises from the cyclohexane ring, which can adopt various conformations, most notably the low-energy chair form and higher-energy boat and twist-boat forms. frontiersin.org The energy barriers between these conformations are a key aspect of their flexibility. frontiersin.org Molecules with fewer accessible conformations and higher energy barriers are considered more rigid, while those with more accessible conformations and lower energy barriers are more flexible. frontiersin.org

Illustrative Conformational Energy Profile

Conformation Relative Energy (kJ/mol) Key Dihedral Angles (°)
Chair 0 (Reference) ~55-60
Twist-Boat ~23 Variable

Influence of Fluorine Substitution on Conformational Dynamics

The introduction of a fluorine atom at the 7-position of the cyclohexane ring significantly impacts the conformational dynamics. mdpi.comnih.govresearchgate.net Fluorine's high electronegativity and size influence the molecule's stereoelectronic properties.

Conformational Preference: The fluorine atom can occupy either an axial or equatorial position in the chair conformation. The preference for one position over the other is determined by steric and electronic effects, including potential intramolecular hydrogen bonds (e.g., C-H···F). researchgate.net

Energy Barriers: Fluorine substitution can alter the energy barriers for ring inversion (the process of one chair conformation converting to another). This affects the rate at which the molecule can sample different conformational states. Studies on other fluorinated cyclic systems have shown that fluorine can significantly alter conformational properties. nih.gov

Quantum Chemical Calculations for Predicting Molecular Properties and Reactivity

Quantum chemical calculations are powerful tools for accurately predicting molecular properties where experimental data may be unavailable. rsc.org These methods solve fundamental equations of quantum mechanics to model molecular behavior. scienceopen.comresearchgate.net

Density Functional Theory (DFT) Studies for Energy Profiles

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and energetic properties of molecules. scienceopen.comnih.gov For 7-Fluoro-2-azaspiro[3.5]nonane, DFT is employed to map out the potential energy surface (PES). scienceopen.comresearchgate.net

Energy Minimization: DFT calculations can determine the equilibrium geometry of different conformers (e.g., axial-F vs. equatorial-F chair forms) by finding the lowest energy structure.

Transition State Calculation: The method identifies the transition state structures and calculates the activation energies for conformational changes, such as ring flipping. rsc.orgresearchgate.net This provides a quantitative measure of the molecule's conformational flexibility.

Reactivity Indices: DFT can also be used to calculate frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding and predicting the molecule's chemical reactivity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of conformational stability. nih.gov MD simulates the motions of atoms over time according to the principles of classical mechanics. nih.gov

Sampling Conformational Space: MD simulations allow researchers to observe how the molecule explores different conformations over a period of time, revealing the most stable and frequently visited states.

Environmental Effects: These simulations can explicitly include solvent molecules, allowing for the study of how the environment affects conformational preferences and stability.

Assessing Designs: MD can be used as a virtual screening tool to assess potential molecular designs and rank them based on their dynamic behavior and stability. nih.gov

Typical MD Simulation Parameters

Parameter Value/Method Purpose
Force Field AMBER, CHARMM Describes the potential energy of the system
Simulation Time 100 ns - 1 µs Duration of the simulation to observe motions
Temperature 300 K Simulates physiological or standard conditions

Prediction of Tautomeric Equilibria and Elucidation of Reaction Pathways

Quantum chemical calculations are instrumental in predicting the existence of different tautomers and mapping out the most likely pathways for chemical reactions. nih.gov

Tautomeric Equilibria: For this compound, calculations can predict the relative stability of any potential tautomers. Although significant tautomerism is less likely in this saturated heterocyclic system, computational methods can quantify the energy differences between any possible forms.

Reaction Pathways: By mapping the potential energy surface, these methods can elucidate the step-by-step mechanism of a chemical reaction. nih.gov This involves identifying all intermediates and transition states, which helps in understanding reaction kinetics and predicting the final products. rsc.orgnih.gov The combination of automated reaction path searching with kinetic analysis can be a powerful tool for discovering new reactions. nih.gov

Molecular Shape Analysis using Principal Moments of Inertia (PMI)

The PMI values, denoted as I₁, I₂, and I₃, are the eigenvalues of the inertia tensor. They are calculated based on the atomic masses and their coordinates, typically obtained from optimized molecular geometries derived from quantum chemical calculations. These values represent the rotational inertia of the molecule around its three principal axes.

From the PMI values, a set of normalized parameters can be derived to describe the molecular shape in a more intuitive manner. The normalized principal moments of inertia (NPR) are often plotted in a triangular "PMI plot," where the vertices represent the idealized shapes of a perfect sphere, a prolate spheroid (rod-like), and an oblate spheroid (disc-like). The position of a molecule on this plot provides a clear and quantitative assessment of its shape.

Further descriptors of molecular shape, such as asphericity and acylindricity, can also be calculated from the PMI. Asphericity quantifies the deviation of the molecule from a perfect spherical shape, while acylindricity measures the deviation from a cylindrical shape. These parameters are invaluable for understanding how the molecule's structure might influence its interactions with other molecules, such as in biological systems or materials science applications.

Detailed research findings, including data tables of the calculated PMI values, normalized principal moments of inertia, asphericity, and acylindricity for this compound, would typically be presented in this section. However, due to the absence of this specific data in the surveyed scientific literature and databases, such tables and a detailed discussion of the molecular shape of this particular compound cannot be generated.

Applications of 7 Fluoro 2 Azaspiro 3.5 Nonane in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

There is no specific information available in the scientific literature regarding the use of 7-Fluoro-2-azaspiro[3.5]nonane as a building block in complex organic synthesis. Research on related compounds, such as functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, highlights the utility of the core azaspiro[3.5]nonane skeleton in providing versatile functional groups for incorporation into bioactive compounds. univ.kiev.uauniv.kiev.ua However, studies detailing the synthesis and application of the 7-fluoro variant are absent. The general utility of fluorinated organic compounds and spirocycles as building blocks in medicinal chemistry and materials science is well-established, but these principles have not been specifically documented for this compound. fluorochem.co.uksigmaaldrich.com

Utilization as a Scaffold in Medicinal Chemistry Research

While spirocyclic scaffolds are of significant interest in medicinal chemistry for their ability to introduce three-dimensionality and improve physicochemical properties, bldpharm.com there are no specific studies centered on this compound.

Design and Synthesis of Novel Molecular Entities for Target Exploration

Bioisosteric Replacement Strategies, including Piperidine (B6355638) Mimicry

The concept of using spirocyclic amines as bioisosteres for the piperidine ring is a common strategy in medicinal chemistry to enhance properties like metabolic stability and solubility. univ.kiev.uaenamine.net Smaller scaffolds, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been extensively studied and validated as effective piperidine mimics. researchgate.netresearchgate.netnih.gov While it is plausible that this compound could be explored for similar purposes, there are no specific reports of its application in bioisosteric replacement strategies.

Scaffolds for Investigating Molecular Interactions (e.g., enzyme and receptor binding studies)

There are no available enzyme or receptor binding studies that utilize the this compound scaffold. The utility of the general azaspiro[3.5]nonane framework has been demonstrated in studies of inhibitors binding to viral proteases, where the spirocyclic moiety engages with hydrophobic subsites of the enzyme's active site. nih.gov However, specific binding data or structural biology studies involving the 7-fluoro derivative have not been published.

Application in Materials Science Research

Development of Advanced Polymers and Composites

No literature exists describing the application of this compound in the field of materials science for the development of polymers or composites. While fluorinated compounds are known to be valuable in creating advanced materials with unique properties, sigmaaldrich.com these applications have not been extended to or documented for this specific compound.

Formulation of Specialty Coatings and Adhesives

While direct research on the application of this compound in specialty coatings and adhesives is not extensively documented, the utility of related spirocyclic compounds in this sector provides a basis for its potential. Spiro ortho esters (SOEs) and spiro ortho carbonates (SOCs), for instance, are known to be used as expanding monomers in coatings. taylorfrancis.com Their incorporation can counteract the shrinkage that typically occurs during polymerization, leading to improved adhesion and reduced internal stress within the coating. taylorfrancis.com

The introduction of a this compound moiety into a polymer backbone for coatings or adhesives could impart several desirable properties. Fluorinated polymers are well-regarded for their chemical resistance, thermal stability, and low surface energy, which translates to non-stick and water-repellent surfaces. pageplace.dequalitas1998.net Therefore, integrating this compound could potentially enhance the durability and performance of coatings and adhesives, particularly in harsh environments. The azaspiro component could also offer a site for further chemical modification, allowing for the tuning of properties such as adhesion to specific substrates or compatibility with other formulation components.

For example, fluorinated thermoplastic elastomers are utilized in applications such as hot melt adhesives and powder coatings. researchgate.net The unique properties of fluorine-containing materials make them valuable in a wide array of applications, from protective coatings to advanced materials. man.ac.uk

Research into Spirocyclic Systems as Antioxidants

The investigation of spirocyclic systems as antioxidants is an active area of research, driven by the need for novel compounds to combat oxidative stress, which is implicated in numerous diseases. nih.govrsc.org Spiro compounds have shown considerable promise in this regard, with their rigid structures potentially enabling specific interactions with biological targets. nih.gov

Research has demonstrated that various spirocyclic derivatives possess significant antioxidant activity. nih.govrsc.org For instance, a study on spiro indolinone-dihydroquinazolinones revealed that these compounds exhibit substantial reducing power and scavenging ability against reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals. nih.gov The antioxidant potency of these compounds was found to be influenced by the nature and position of substituents on the spirocyclic framework. nih.gov

The presence of a fluorine atom in the this compound structure is particularly noteworthy in the context of antioxidant activity. Fluorination can significantly alter the electronic properties of a molecule, which in turn can influence its reactivity and biological activity. nih.gov Studies on fluorinated spiro[oxindole-thiazolidine] derivatives have shown that they can exhibit moderate to potent antioxidant activity. tandfonline.comresearchgate.netrsc.org

The antioxidant capacity of various spirocyclic compounds has been evaluated using multiple assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The table below summarizes the antioxidant activity of several representative spirocyclic compounds from the literature.

Compound ClassSpecific Compound ExampleAssayAntioxidant Activity (IC₅₀ or % Inhibition)Reference
Spiro[indole-3,2-oxirane]-3'-benzoyl-2-(1H)-fluorinated compoundsCompound A2DPPH91.32% inhibition at 100 μM nih.gov
Spiro indolinone-dihydroquinazolinonesPhenyl substituted at indolic nitrogen (N-1)DPPHIC₅₀ ≈ 22.67 µM nih.gov
Fungi-derived sesquiterpenesCompound from Agrocybe aegeritaAntifungal against Candida- nih.gov
Spiro[oxindole-thiazolidine] derivativesFluorinated derivativesDPPH49-78% scavenging of DPPH radicals rsc.org

These findings underscore the potential of the spirocyclic scaffold in designing new antioxidant agents. The specific contribution of the fluorine atom and the azaspiro[3.5]nonane core in this compound to its antioxidant profile warrants further investigation. It is plausible that the electron-withdrawing nature of fluorine could modulate the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals, a key mechanism of antioxidant action.

Future Directions and Research Perspectives for 7 Fluoro 2 Azaspiro 3.5 Nonane

Development of Novel and Highly Efficient Synthetic Methodologies

The advancement of research into 7-fluoro-2-azaspiro[3.5]nonane hinges on the availability of efficient and scalable synthetic routes. Current methods can be limited by factors such as high-cost starting materials or conditions unsuitable for large-scale production. google.com Future research will prioritize the development of more streamlined and cost-effective synthetic pathways.

Promising future strategies include:

Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers of the fluorinated spirocycle is crucial, as different enantiomers can have vastly different biological activities.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could provide a rapid and efficient way to assemble the complex spirocyclic core from simple precursors, improving atom economy and reducing waste. nih.gov

Late-Stage Fluorination: Creating methods to introduce the fluorine atom at a late stage in the synthetic sequence would allow for the rapid generation of fluorinated analogs from common, non-fluorinated intermediates, greatly enhancing synthetic flexibility. nih.gov

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, reproducibility, and scalability, making the scaffold more accessible for extensive research and development programs.

Table 1: Comparison of Synthetic Methodologies for Azaspirocycles
ApproachDescriptionKey Advantages
Traditional Linear SynthesisStep-by-step assembly of the molecule.Well-established and predictable.
Catalytic Asymmetric SynthesisUses chiral catalysts to control stereochemistry.Access to enantiomerically pure compounds.
C-H Activation/FunctionalizationDirectly converts C-H bonds to C-F or other bonds.Increases step-economy and reduces pre-functionalization. yale.edu
Flow ChemistryReactions are run in a continuously flowing stream.Enhanced safety, scalability, and process control.

Exploration of Diverse Functionalization Strategies for Enhanced Molecular Diversity

To fully exploit the potential of the this compound core, a broad range of functionalization methods must be explored. While the secondary amine provides a straightforward handle for modification, future efforts will concentrate on more advanced and previously inaccessible transformations. A key area of development will be the direct C–H functionalization of the carbocyclic ring. This strategy allows for the modification of the molecule's carbon skeleton without the need for pre-installed functional groups, representing a highly efficient path to novel derivatives. yale.edunih.gov

Future research will likely focus on:

Regioselective C–H Functionalization: Developing catalytic systems that can selectively target specific C-H bonds on the cyclohexane (B81311) ring, enabling precise control over the substitution pattern.

Protecting-Group-Free Chemistry: Advancing methods for the direct functionalization of the unprotected amine, which avoids additional protection and deprotection steps, thereby streamlining the synthesis of analog libraries. nih.gov

Bio-inspired Functionalization: Mimicking enzymatic processes, such as those used by copper amine oxidases, could inspire novel chemical methods for amine functionalization under mild conditions. chemrxiv.org

These advanced strategies will enable the creation of large and diverse libraries of this compound derivatives, which are essential for thorough structure-activity relationship (SAR) studies in drug discovery.

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of drug candidates based on the this compound scaffold. By simulating molecular properties, researchers can prioritize the synthesis of compounds with the highest probability of success.

Future applications of computational modeling in this area include:

Quantum Chemical Calculations: Using methods like Hartree-Fock theory to investigate how fluorination impacts the electronic structure, stability, and reactivity of the spirocycle. emerginginvestigators.org Such calculations can predict key parameters like pKa, which influences a drug's bioavailability. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its interaction with biological targets (e.g., proteins) over time. This can reveal crucial information about binding modes and conformational preferences that are not apparent from static models.

Machine Learning and AI: Employing artificial intelligence to analyze large datasets and predict the biological activity and pharmacokinetic properties of virtual derivatives. This approach can guide the rational design of new compounds with improved potency and metabolic stability. mdpi.com

These predictive models will reduce the trial-and-error nature of traditional drug discovery, allowing for a more focused and resource-efficient design process.

Expansion of Research Applications in Emerging Interdisciplinary Fields

The unique properties of the this compound scaffold make it a candidate for applications beyond traditional medicinal chemistry. The presence of the fluorine atom, in particular, opens doors to its use as a sophisticated probe in chemical biology and as a tracer in medical imaging.

Emerging research applications to be explored include:

¹⁹F NMR Spectroscopy: The fluorine atom can be used as a sensitive reporter for Nuclear Magnetic Resonance (NMR) studies. wikipedia.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is background-free, making it an ideal tool for studying drug-protein interactions, cellular uptake, and conformational changes in biomolecules. cdnsciencepub.comnih.govacs.org

Positron Emission Tomography (PET) Imaging: By synthesizing the scaffold with the radioactive isotope fluorine-18 (B77423) (¹⁸F), it can be developed into a PET tracer. This would allow for non-invasive, real-time visualization of the compound's distribution and target engagement within a living organism, providing invaluable data for drug development and diagnostics. mdpi.com

Materials Science: Spiro heterocycles are being investigated for their unique structural and electronic properties in the development of novel materials like organic semiconductors and liquid crystals. nih.gov The fluorinated scaffold could be incorporated into new polymers or functional materials, where the fluorine atom could modulate properties such as thermal stability and electronic behavior.

Table 2: Potential Interdisciplinary Applications
FieldApplicationKey Feature of the Scaffold
Chemical Biology¹⁹F NMR ProbeNMR-active ¹⁹F nucleus provides a background-free signal for interaction studies. cdnsciencepub.comnih.gov
Medical Imaging¹⁸F PET TracerIncorporation of radioactive ¹⁸F allows for in vivo imaging of distribution and target binding. mdpi.com
Materials ScienceFunctional Material ComponentRigid spirocyclic structure and the electronegativity of fluorine can impart unique electronic and physical properties. nih.gov

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a promising building block into a versatile platform for innovation across multiple disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.